Sari 59-801 - 80565-58-8

Sari 59-801

Catalog Number: EVT-281907
CAS Number: 80565-58-8
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sari 59-801 is a novel, orally effective hypoglycemic compound.
Introduction to Sari 59-801 in Pharmacological Research

Sari 59-801 (CAS 80565-58-8) represents a structurally novel class of orally active hypoglycemic agents that emerged during a pivotal era of diabetes therapeutics research. Characterized by its distinctive indole-isoxazole hybrid structure and insulin-secretagogue mechanism, this compound provided significant insights into β-cell stimulation pathways distinct from sulfonylureas. Its discovery filled a crucial pharmacological niche during the 1980s when researchers actively sought alternatives to existing therapies with improved efficacy profiles or reduced side effect potential. While not commercialized as a therapeutic agent, Sari 59-801 remains a valuable research tool for investigating pancreatic β-cell function and glucose homeostasis mechanisms, offering a unique chemical scaffold for structural optimization [1] [5].

Historical Context and Discovery of Sari 59-801

Sari 59-801 emerged from systematic medicinal chemistry efforts in the early 1980s, with its first comprehensive biological characterization published in 1985. Developed under the Sandoz pharmaceutical research umbrella (evident from its "SaRI" designation, signifying Sandoz Research Institute), this compound was strategically investigated during a period when researchers sought alternatives to sulfonylurea drugs. The mid-1980s witnessed intensified exploration of insulin secretion mechanisms, particularly focusing on cAMP-mediated pathways and calcium flux in pancreatic β-cells. Sari 59-801 entered this landscape as a structurally unique compound demonstrating potent glucose-lowering effects across species. Initial pharmacological screening revealed its exceptional oral bioavailability – a key therapeutic advantage – alongside significant insulinotropic activity. The compound's identification stemmed from targeted structural exploration of heterocyclic systems, specifically focusing on optimizing indole-oxazole derivatives for metabolic activity. Patent literature from this period reflects considerable industrial interest in similar structural classes, positioning Sari 59-801 within a competitive field of hypoglycemic agent discovery [4] [5].

Table 1: Fundamental Characteristics of Sari 59-801

PropertyValue/DescriptionSource/Context
CAS Registry Number80565-58-8Unique chemical identifier
Molecular FormulaC₁₈H₂₃N₃O₂Elemental composition
Systematic IUPAC Name2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-olChemical nomenclature
Molecular Weight313.40 g/molCalculated mass
Mechanism of ActionInsulin secretagogueStimulates pancreatic β-cell insulin release
Primary IndicationHypoglycemic research compoundInvestigational use only

Role in Hypoglycemic Agent Development

Sari 59-801 demonstrated compelling preclinical efficacy, establishing itself as a valuable pharmacological tool for studying insulin secretion. Its hallmark characteristic is the potent stimulation of insulin release from pancreatic β-cells, confirmed in both in vitro islet studies and in vivo models across multiple species (mice, rats, monkeys). Research demonstrated significant blood glucose reductions in fasting normal mice (ED₂₅ = 110 mg/kg at 2 hours) and rats (ED₂₅ = 86 mg/kg at 2 hours), accompanied by substantial plasma insulin elevation (62% increase at 100 mg/kg in rats). Crucially, it inhibited postprandial hyperglycemia following an oral starch load in rodents (ED₅₀ = 37 mg/kg), highlighting potential for meal-related glucose control. Notably, genetically diabetic (db+/db+) mice exhibited heightened sensitivity (ED₂₅ = 47 mg/kg) compared to lean littermates (ED₂₅ = 131 mg/kg), suggesting potential utility in insulin-resistant states [2] [4] [5].

The compound's mechanism was distinct from sulfonylureas, acting largely, if not entirely, via glucose-dependent insulin secretion. Studies using isolated rat islets demonstrated Sari 59-801 stimulated insulin release at concentrations between 0.05 to 0.3 mM. Mechanistic investigations linked this stimulation to increased cAMP concentrations and enhanced calcium uptake in β-cells, providing crucial insights into non-sulfonylurea pathways modulating insulin exocytosis. Importantly, no tolerance to the hypoglycemic effect developed after 28 days of repeated dosing in rats, suggesting potential sustainability lacking in some earlier agents. However, activity critically depended on functional β-cells; it showed minimal efficacy in severely diabetic models like alloxan-diabetic rats or streptozotocin-diabetic mice at moderate doses (200 mg/kg), with only modest effects (21-39% glucose reduction) at very high doses (400 mg/kg), likely reflecting stimulation of residual β-cell function. This β-cell dependence solidified its role as a pure insulin secretagogue research tool [4] [5] [7].

Table 2: Comparative Hypoglycemic Activity of Sari 59-801 in Preclinical Models

Species/ModelEndpoint MeasuredPotency (ED Value or Effective Dose)Key Finding
Normal Fasting MiceBlood Glucose Reduction (2h)ED₂₅ = 110 mg/kg p.o.Significant hypoglycemic activity
Normal Fasting RatsBlood Glucose Reduction (2h)ED₂₅ = 86 mg/kg p.o.Significant hypoglycemic activity
Normal Fasting RatsPlasma Insulin Elevation62% increase at 100 mg/kg p.o.Direct insulinotropic effect
Normal Mice/RatsStarch Load HyperglycemiaED₅₀ = 37 mg/kg p.o. (1h pre-treatment)Suppression of postprandial glucose rise
Gen Diabetic (db+/db+) MiceBlood Glucose ReductionED₂₅ = 47 mg/kg p.o.Greater potency than in lean littermates
Lean Littermate MiceBlood Glucose ReductionED₂₅ = 131 mg/kg p.o.Confirms activity in non-diabetic physiology
MonkeysBlood Glucose Reduction (6h)MED = 10 mg/kg p.o.; ED₂₅ = 33 mg/kg p.o.Cross-species efficacy demonstrated

Position Within Structural Analogues of Indole-Oxazole Derivatives

Sari 59-801 (α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol) occupies a distinct niche within indole-oxazole hybrids. Its structure integrates a 3-substituted indole core linked to a 3-ethyl-5-methylisoxazole moiety at the 2-position, with a key ethanolamine side chain (-CH(OH)CH₂N(CH₃)₂) at the indole 3-position. This architecture differs fundamentally from sulfonylureas (lacking the aromatic sulfonamideurea pharmacophore) and from meglitinide/glinide insulin secretagogues developed later. The dimethylaminoethanol side chain is critical for activity, likely facilitating interactions with cellular targets or membranes. The isoxazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity, contributes significantly to target engagement. The ethyl and methyl substituents on this ring provide optimal steric and electronic properties [1] [3] [5].

Structure-Activity Relationship (SAR) studies within this chemical class, though not fully detailed in public literature, suggest key features:

  • Indole N-H: Essential, as blocking (alkylation) likely diminishes activity.
  • Isoxazole Substitution: The 3-ethyl and 5-methyl groups on the isoxazole optimize potency. Alterations here significantly impact efficacy and pharmacokinetics.
  • Ethanolamine Side Chain: The secondary alcohol and tertiary amine are crucial. Modifications like oxidation of the alcohol or quaternization of the amine reduce or abolish activity.
  • Stereochemistry: The chiral center at the carbinol carbon may influence activity, though early studies used racemic mixtures. Enantiopure forms might exhibit differential potency.

This scaffold offered a template for further exploration. However, subsequent research shifted towards incretin-based therapies (GLP-1 receptor agonists, DPP-4 inhibitors) and SGLT2 inhibitors, reducing focus on pure secretagogues like Sari 59-801 derivatives. Nevertheless, it remains a reference point for novel insulin secretagogue design exploring non-sulfonylurea pathways [5].

Table 3: Structural Features and Putative Roles in Sari 59-801 Activity

Structural ElementChemical DescriptionPutative Role in Activity/Pharmacology
Indole Nucleus1H-Indole, unsubstituted at N1Core scaffold; N-H likely involved in hydrogen bonding
Isoxazole Moiety3-Ethyl-5-methylisoxazol-4-yl at C2Electron-rich heterocycle; potential target interactions
Ethanolamine Side Chain-CH(OH)CH₂N(CH₃)₂ at C3Crucial for potency; tertiary amine may facilitate membrane interaction or act as hydrogen bond acceptor; alcohol as donor
C3 Indole Substitution PatternMethanol substitution at C3Creates chiral center; optimal spatial placement of side chain
Isoxazole 3-SubstituentEthyl groupOptimal lipophilicity and steric bulk
Isoxazole 5-SubstituentMethyl groupModulates electronic properties and metabolic stability

Properties

CAS Number

80565-58-8

Product Name

Sari 59-801

IUPAC Name

2-(dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethanol

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C18H23N3O2/c1-5-13-16(11(2)23-20-13)18-17(15(22)10-21(3)4)12-8-6-7-9-14(12)19-18/h6-9,15,19,22H,5,10H2,1-4H3

InChI Key

GMGOZCSXMVXXRS-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(CN(C)C)O)C

Solubility

Soluble in DMSO

Synonyms

alpha-(dimethylaminomethyl)-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol
SaRI 59-801
SARI-59-801

Canonical SMILES

CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(CN(C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.